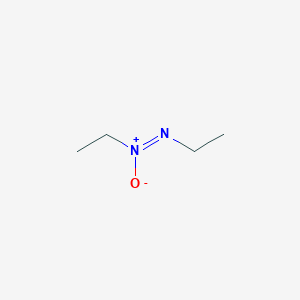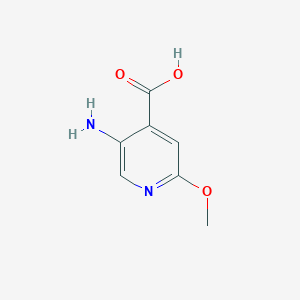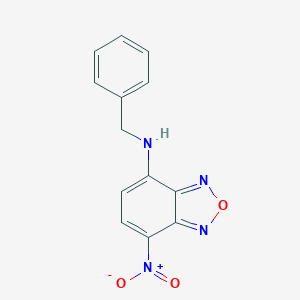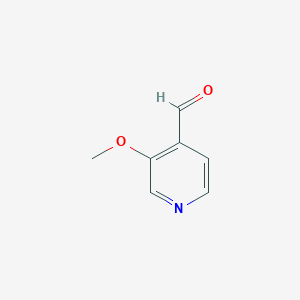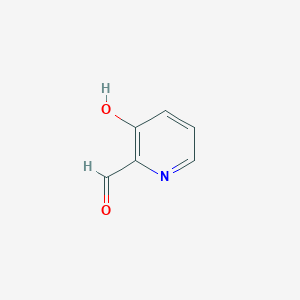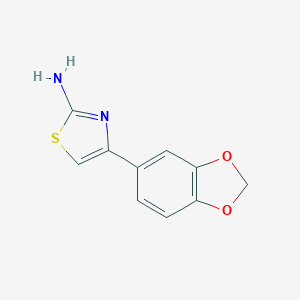
1-Boc-3-氰基-4-羟基吡咯烷
描述
1-N-Boc-3-cyanopyrrolidine is used to prepare aroyl-substituted pyrrolidines with monoamine reuptake inhibition activities .
Synthesis Analysis
The synthesis of 1-Boc-3-Cyano-4-hydroxypyrrolidine involves the use of various methods. One such method involves the activation of hydroxyl groups of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups . This strategy has been applied to the synthesis of functionalized p-methoxyphenyl-protected azetidines, pyrrolidines, and piperidines .Molecular Structure Analysis
The molecular formula of 1-Boc-3-Cyano-4-hydroxypyrrolidine is C10H16N2O3 . Its average mass is 212.246 Da and its monoisotopic mass is 212.116089 Da .Chemical Reactions Analysis
The chemical reactions involving 1-Boc-3-Cyano-4-hydroxypyrrolidine are complex and involve various steps. For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis
1-Boc-3-Cyano-4-hydroxypyrrolidine is a white to yellow solid . It should be stored at room temperature .科学研究应用
-
Drug Discovery
- Application: Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Method: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
- Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Antiproliferative Activity
- Application: Substituted cyanopyridines were found to have antihypertensive, antipyretic, anti-inflammatory and analgesic properties; cardiotonic, antimicrobial, and anticancer activities .
- Method: Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
- Results: The pyridine derivatives have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
-
Antibacterial Activity
- Application: Some carboxamides of pyrrolidines have been found to be more potent against S. aureus and E. cloacae than the standard streptomycin .
- Method: The minimum inhibitory concentration (MIC) values were used to assess the antibacterial activity of these carboxamides .
- Results: Compounds 91b (15.6 µg/ml), 91c and 91k (62.5 µg/ml for both) were most potent against S. aureus, and compounds 91c (62.5 µg/ml) and 91j (31.3 µg/ml) were most potent against E. cloacae .
-
Antitumor Activity
- Application: Some pyridine derivatives have been reported to have significant topoisomerase I and II inhibitory activity and cytotoxicity against many human cancer cell lines .
- Method: The pyridine derivatives were evaluated for their antitumor activity against HEPG2 and their structure-activity relationship (SAR) was studied .
- Results: The pyridine derivatives 5c and 5d (IC50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
安全和危害
The safety information for 1-Boc-3-Cyano-4-hydroxypyrrolidine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAWSYJCQMVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445042 | |
| Record name | 1-Boc-3-Cyano-4-hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-Cyano-4-hydroxypyrrolidine | |
CAS RN |
197143-33-2 | |
| Record name | 1-Boc-3-Cyano-4-hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

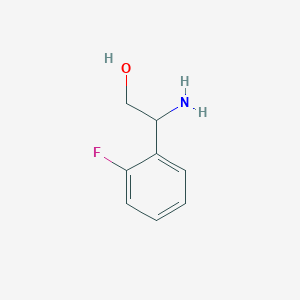
![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)
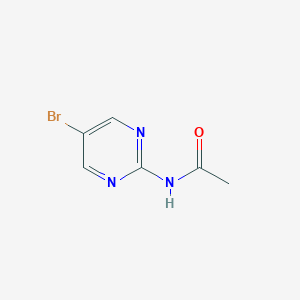
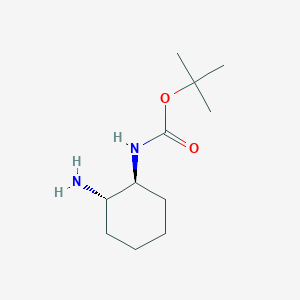
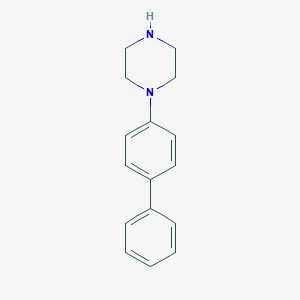
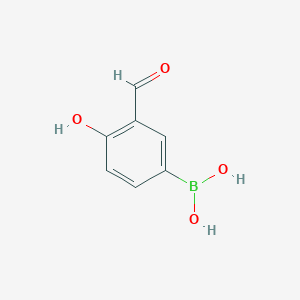
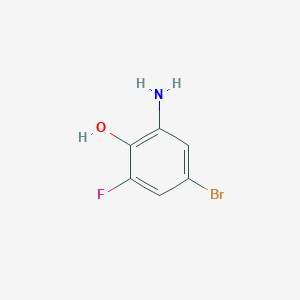
![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)
